Cas no 1806494-77-8 (6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole)

6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a 2-chloroacetyl group at the 6-position and a methylthio group at the 2-position. This structure imparts reactivity suitable for further functionalization, particularly in pharmaceutical and agrochemical synthesis. The chloroacetyl moiety enables nucleophilic substitution reactions, while the methylthio group can participate in oxidation or alkylation processes. Its benzo[d]oxazole scaffold contributes to stability and potential bioactivity, making it a valuable intermediate in medicinal chemistry. The compound is typically handled under controlled conditions due to its reactive chloroacetyl group, ensuring precise application in targeted synthetic pathways.
6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole structure
1806494-77-8 structure
商品名:6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole
CAS番号:1806494-77-8
MF:C10H8ClNO2S
メガワット:241.694020271301
CID:4818007

6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole 化学的及び物理的性質

名前と識別子

    • 6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole
    • インチ: 1S/C10H8ClNO2S/c1-15-10-12-7-3-2-6(8(13)5-11)4-9(7)14-10/h2-4H,5H2,1H3
    • InChIKey: DHCQVOMOVMMYJU-UHFFFAOYSA-N
    • ほほえんだ: ClCC(C1C=CC2=C(C=1)OC(=N2)SC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 68.4

6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081005270-250mg
6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole
1806494-77-8 98%
250mg
$708.71 2022-03-31
Alichem
A081005270-1g
6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole
1806494-77-8 98%
1g
$1,756.13 2022-03-31
Alichem
A081005270-500mg
6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole
1806494-77-8 98%
500mg
$1,053.63 2022-03-31

6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole 関連文献

6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazoleに関する追加情報

Comprehensive Overview of 6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole (CAS No. 1806494-77-8)

The compound 6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole (CAS No. 1806494-77-8) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a benzo[d]oxazole core, a heterocyclic structure known for its versatility in drug discovery and material science. The presence of a 2-chloroacetyl group and a methylthio substituent enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in designing novel bioactive compounds, particularly in the context of kinase inhibitors and antimicrobial agents.

In recent years, the demand for heterocyclic compounds like 6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole has surged due to their role in addressing global health challenges. For instance, the compound's structural motifs align with trends in targeted drug delivery and green chemistry, topics frequently searched in academic and industrial databases. Its chloroacetyl moiety is particularly noteworthy, as it facilitates selective modifications, a feature highly sought after in covalent inhibitor development. This adaptability positions the compound as a key player in the quest for sustainable pharmaceuticals.

From a synthetic perspective, CAS No. 1806494-77-8 offers unique advantages. The methylthio group acts as a leaving group in nucleophilic substitution reactions, while the benzo[d]oxazole scaffold provides stability under diverse reaction conditions. Such properties are critical for optimizing high-throughput screening workflows, a hot topic in AI-driven drug discovery. Laboratories leveraging machine learning for molecular design often prioritize intermediates like this due to their predictable reactivity and compatibility with automated synthesis platforms.

Beyond pharmaceuticals, 6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole finds applications in material science, particularly in the development of organic semiconductors. Its conjugated system and electron-withdrawing groups make it a candidate for optoelectronic devices, a field experiencing rapid growth due to renewable energy initiatives. Searches for small-molecule organic electronics frequently highlight derivatives of this compound class, underscoring its cross-disciplinary relevance.

Quality control and scalability are also focal points for users researching CAS No. 1806494-77-8. Analytical techniques such as HPLC and NMR are essential for verifying purity, a concern echoed in forums discussing GMP-compliant synthesis. Suppliers emphasizing batch-to-batch consistency often cite this compound as a benchmark for reliable intermediates, aligning with the industry's shift toward precision chemistry.

In summary, 6-(2-Chloroacetyl)-2-(methylthio)benzo[d]oxazole exemplifies the convergence of innovation and practicality in modern chemistry. Its multifaceted applications—from drug discovery to advanced materials—reflect broader trends in science and technology, answering frequent queries about next-generation chemical building blocks. As research continues to unravel its potential, this compound remains a cornerstone for breakthroughs across multiple disciplines.

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